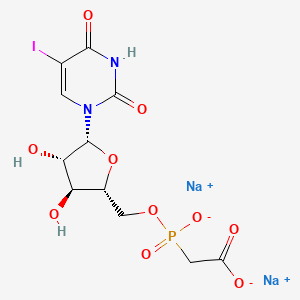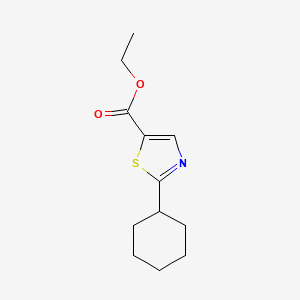
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: This step involves the reaction of 5-chloro-2-aminopyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline under specific conditions to form the pyrimidine intermediate.
Cyclopropylation: The pyrimidine intermediate is then reacted with cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group.
Final Coupling: The final step involves the coupling of the cyclopropylated intermediate with methanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
化学反应分析
Types of Reactions
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用机制
The mechanism of action of (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulate Receptors: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling and function.
Affect Gene Expression: It may alter the expression of genes involved in disease progression, leading to changes in cellular behavior and outcomes.
相似化合物的比较
Similar Compounds
5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidine: A structurally similar compound with potential therapeutic applications.
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline: Another related compound used in medicinal chemistry research.
Uniqueness
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound in the development of new therapeutic agents with diverse mechanisms of action.
属性
分子式 |
C29H36ClN5O2 |
|---|---|
分子量 |
522.1 g/mol |
IUPAC 名称 |
[1-[2-[[5-chloro-2-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyanilino)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C29H36ClN5O2/c1-18(2)37-26-15-21(20-8-12-31-13-9-20)19(3)14-25(26)34-28-32-16-23(30)27(35-28)33-24-7-5-4-6-22(24)29(17-36)10-11-29/h4-7,14-16,18,20,31,36H,8-13,17H2,1-3H3,(H2,32,33,34,35) |
InChI 键 |
DPASJPZYQHQNLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)



![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

